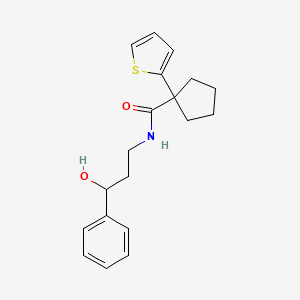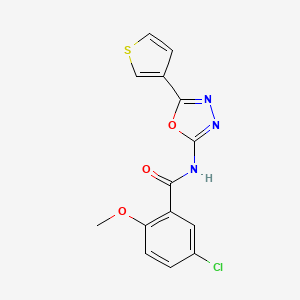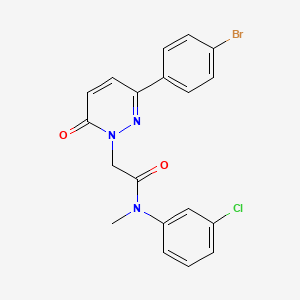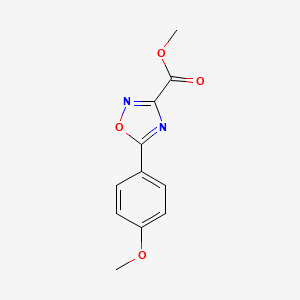
(E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H21N7O4 and its molecular weight is 447.455. The purity is usually 95%.
BenchChem offers high-quality (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Gobouri (2020) focused on the synthesis of new derivatives including (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione. The compounds were synthesized and their structures were elucidated using spectroscopic methods such as 1H-NMR, 13C-NMR, and MS spectrometry, along with elemental analysis (Gobouri, 2020).
Functional Derivatives and Applications
- Korobko (2016) presented research on hydrazine functional derivatives widely used in medical practice for treating various conditions like depression, infection diseases, hypertension, and diabetes. It was found that among the synthesized 7-R-8-hydrazine derivatives of 1,3-dimethylxanthine, promising substances were identified. The study also explored the reaction between 7-R-8-hydrazine theophyllines and carbonyl-containing reagents, aiming to discover new biologically active substances (Korobko, 2016).
Structural Studies and Complex Formation
- Shaker (2011) explored the synthesis and study of new mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with ligands like SCN and OCN ions. The study involved characterizing the resulting products using spectroscopic techniques, elemental analyses, magnetic susceptibility, and conductivity measurements. This research suggests that these compounds coordinated with metal ions through specific atoms, hinting at their potential in various applications (Shaker, 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 3-nitrobenzaldehyde with hydrazine hydrate to form 2-(3-nitrobenzylidene)hydrazine. This intermediate is then reacted with 7-bromo-1,3-dimethylxanthine to form the desired product.", "Starting Materials": [ "3-nitrobenzaldehyde", "hydrazine hydrate", "7-bromo-1,3-dimethylxanthine" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with hydrazine hydrate to form 2-(3-nitrobenzylidene)hydrazine.", "Step 2: Reaction of 2-(3-nitrobenzylidene)hydrazine with 7-bromo-1,3-dimethylxanthine to form (E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione." ] } | |
Numéro CAS |
476668-40-3 |
Nom du produit |
(E)-1,3-dimethyl-8-(2-(3-nitrobenzylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione |
Formule moléculaire |
C22H21N7O4 |
Poids moléculaire |
447.455 |
Nom IUPAC |
1,3-dimethyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21N7O4/c1-26-19-18(20(30)27(2)22(26)31)28(12-11-15-7-4-3-5-8-15)21(24-19)25-23-14-16-9-6-10-17(13-16)29(32)33/h3-10,13-14H,11-12H2,1-2H3,(H,24,25)/b23-14+ |
Clé InChI |
TURSJGWFCOAHIR-OEAKJJBVSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2489729.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2489730.png)





![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B2489742.png)


![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)
![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)

![2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)